N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
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Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O4S2 and its molecular weight is 473. The purity is usually 95%.
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Scientific Research Applications
Receptor Occupancy and Drug Development
Studies have explored the occupancy of 5-HT(1A) receptors by novel antagonists, highlighting the potential of these compounds in the treatment of anxiety and mood disorders. Such research demonstrates the application of these compounds in developing treatments for neuropsychiatric conditions through receptor occupancy studies (Rabiner et al., 2002).
Radiolabeled Compounds for Imaging
Radiolabeled benzamides have been used in scintigraphic detection of melanoma metastases and primary breast cancer, showcasing the utility of these compounds in medical imaging and the diagnosis of cancer (Maffioli et al., 1994) (Caveliers et al., 2002).
Metabolic Pathways and Disposition
Research into the metabolism and disposition of compounds such as SB-649868, an orexin receptor antagonist, informs the development of drugs by understanding their pharmacokinetics, including absorption, metabolism, and excretion patterns (Renzulli et al., 2011).
Radioprotection
Compounds have been evaluated for their protective effects against radiation-induced damage, offering potential applications in radioprotection for individuals exposed to radiation (Hasan Ss et al., 1983).
properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2.ClH/c1-2-22-8-7-16-17(13-22)28-19(20-16)21-18(24)14-3-5-15(6-4-14)29(25,26)23-9-11-27-12-10-23;/h3-6H,2,7-13H2,1H3,(H,20,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVSLKSDKHOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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